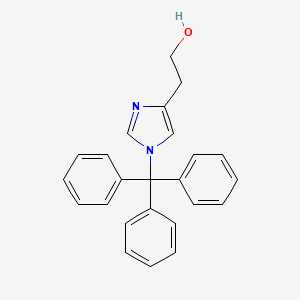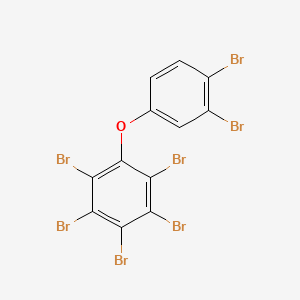
2,3,3',4,4',5,6-七溴二苯醚
描述
2,3,3’,4,4’,5,6-Heptabromodiphenyl ether is a brominated flame retardant . It has a molecular formula of C12H3Br7O . The average mass is 722.480 Da and the monoisotopic mass is 715.446716 Da .
Molecular Structure Analysis
The molecular structure of 2,3,3’,4,4’,5,6-Heptabromodiphenyl ether can be viewed using Java or Javascript . It consists of two phenyl rings connected by an ether linkage, with seven bromine atoms attached to the carbon atoms of the phenyl rings .Physical And Chemical Properties Analysis
2,3,3’,4,4’,5,6-Heptabromodiphenyl ether has a density of 2.6±0.1 g/cm3, a boiling point of 506.4±50.0 °C at 760 mmHg, and a flash point of 212.1±28.6 °C . It has a molar refractivity of 106.5±0.3 cm3 . The compound has 1 H bond accept科学研究应用
环境存在和人体暴露
2,3,3',4,4',5,6-七溴二苯醚通常作为多溴联苯醚(PBDE)出现,用作各种材料中的阻燃剂。研究表明,由于它们在聚合物和纺织品中的生产和使用,这些化合物是普遍存在的环境污染物。研究重点放在PBDE对各种职业群体的潜在暴露上,突出了人类血清中不同PBDE同分异构体的存在。例如,一项研究发现,在电子拆解工厂的工人中,包括七溴二苯醚在内的各种PBDE同分异构体的水平显著高于对照组 (Sjödin et al., 1999)。
人体代谢和鉴定
人体中PBDE的代谢一直是研究的课题,研究表明在人体样本中鉴定了这些化合物的羟基代谢物。例如,一项研究在混合人类血样中合成和鉴定了几种羟基多溴联苯醚(OH-PBDEs),这些代谢物很可能源自于PBDE等阻燃剂的人体代谢。这项研究使用了气相色谱-质谱联用技术(GC-MS)进行鉴定 (Rydén et al., 2012)。
环境和职业健康影响
PBDE的研究延伸到环境和职业健康领域,研究检查了不同职业群体中这些化合物的水平。一项涉及挪威各种职业人员的研究发现血浆样本中存在大量BFRs,表明根据职业的不同,暴露于这些化合物的程度也不同。这项研究突出了BFRs,包括七溴二苯醚,作为影响人类健康的环境污染物的相关性 (Thomsen et al., 2001)。
分析技术和方法开发
PBDE的检测和分析,包括七溴二苯醚,对于环境监测和健康研究至关重要。分析方法的进步促进了这些化合物的鉴定和定量。例如,一种涉及压力溶剂萃取和气相色谱串联质谱联用的方法已经开发用于确定塑料材料中的PBDE。这种方法已经验证适用于各种PBDE同分异构体,对于评估这些化合物在不同基质中的存在,包括七溴二苯醚,非常有效 (Bi̇ni̇ci̇ et al., 2013)。
比较代谢研究
对不同PBDE同分异构体的代谢进行比较研究,为了解生物体内它们的生物转化提供了见解。例如,一项研究比较了大鼠肝微粒体中BDE-47和BDE-99的氧化代谢,鉴定了每个同分异构体的不同羟基代谢物。这些发现对于理解哺乳动物体内PBDE的生物富集和毒理学影响至关重要 (Erratico et al., 2011)。
合成和表征
合成PBDEs,包括七溴二苯醚,对于制定分析和毒理学研究标准至关重要。一项研究描述了合成各种八溴二苯醚的方法,这些方法源自商业八溴二苯醚混合物和十溴二苯醚的转化产物。这项研究有助于提供PBDE同系物的真实标准,有助于环境和健康影响评估 (Teclechiel et al., 2007)。
光谱和计算分析
光谱技术结合计算研究已被用于研究PBDEs的结构和构象特性。例如,一项研究对2,2',4,4'-四溴二苯醚进行了振动光谱研究和密度泛函理论(DFT)研究,提供了关于这些化合物的分子结构和动力学的见解。这样的研究有助于理解PBDEs的物理化学性质,包括七溴二苯醚 (Qiu et al., 2010)。
作用机制
Target of Action
2,3,3’,4,4’,5,6-Heptabromodiphenyl Ether is a brominated flame retardant It has been found to affect ovarian functions in rats , suggesting that it may interact with components of the endocrine system.
Mode of Action
As a brominated flame retardant, it is likely to act by releasing bromine atoms which can quench flames by disrupting the chemical reactions that allow fire to sustain itself .
Biochemical Pathways
Its impact on ovarian functions suggests that it may interfere with hormone signaling pathways .
Pharmacokinetics
As a brominated flame retardant, it is likely to be lipophilic and may accumulate in fatty tissues .
Result of Action
The primary result of the action of 2,3,3’,4,4’,5,6-Heptabromodiphenyl Ether is disruption of ovarian function in rats . This suggests potential endocrine-disrupting effects, which could have wide-ranging impacts on health and development.
Action Environment
The action of 2,3,3’,4,4’,5,6-Heptabromodiphenyl Ether can be influenced by various environmental factors. As a flame retardant, its efficacy can be affected by the presence of heat and oxygen . Its stability and persistence in the environment can also be influenced by factors such as temperature, pH, and the presence of other chemicals .
生化分析
Biochemical Properties
2,3,3’,4,4’,5,6-Heptabromodiphenyl ether plays a role in biochemical reactions primarily as an endocrine disruptor. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to affect the activity of cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . Additionally, 2,3,3’,4,4’,5,6-Heptabromodiphenyl ether can bind to thyroid hormone receptors, disrupting normal hormonal functions .
Cellular Effects
2,3,3’,4,4’,5,6-Heptabromodiphenyl ether exerts several effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving thyroid hormones . This compound can alter gene expression, leading to changes in cellular metabolism and function. For example, exposure to 2,3,3’,4,4’,5,6-Heptabromodiphenyl ether has been linked to oxidative stress and apoptosis in certain cell types .
Molecular Mechanism
The molecular mechanism of 2,3,3’,4,4’,5,6-Heptabromodiphenyl ether involves its interaction with various biomolecules. It can bind to and inhibit the activity of enzymes such as cytochrome P450 . Additionally, this compound can interfere with hormone receptors, leading to altered gene expression and disrupted cellular functions . The binding interactions of 2,3,3’,4,4’,5,6-Heptabromodiphenyl ether with these biomolecules are critical to its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,3’,4,4’,5,6-Heptabromodiphenyl ether can change over time. This compound is relatively stable, but it can degrade under certain conditions, leading to the formation of metabolites . Long-term exposure to 2,3,3’,4,4’,5,6-Heptabromodiphenyl ether has been associated with persistent alterations in cellular functions, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,3,3’,4,4’,5,6-Heptabromodiphenyl ether vary with different dosages in animal models. At low doses, it may cause subtle changes in cellular functions, while higher doses can lead to more pronounced toxic effects . For example, high doses of 2,3,3’,4,4’,5,6-Heptabromodiphenyl ether have been linked to reproductive toxicity and developmental abnormalities in animal studies .
Metabolic Pathways
2,3,3’,4,4’,5,6-Heptabromodiphenyl ether is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and debrominated metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels .
Transport and Distribution
Within cells and tissues, 2,3,3’,4,4’,5,6-Heptabromodiphenyl ether is transported and distributed through various mechanisms. It can bind to transport proteins and accumulate in lipid-rich tissues . This compound’s distribution is influenced by its lipophilicity, leading to its accumulation in adipose tissue and other lipid-rich compartments .
Subcellular Localization
The subcellular localization of 2,3,3’,4,4’,5,6-Heptabromodiphenyl ether affects its activity and function. It can localize to specific cellular compartments, such as the endoplasmic reticulum, where it interacts with enzymes and other biomolecules . Post-translational modifications and targeting signals may direct 2,3,3’,4,4’,5,6-Heptabromodiphenyl ether to these compartments, influencing its biochemical effects .
属性
IUPAC Name |
1,2,3,4,5-pentabromo-6-(3,4-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Br7O/c13-5-2-1-4(3-6(5)14)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEYHQIMJGHOQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Br7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872267 | |
| Record name | 2,3,3',4,4',5,6-Heptabromodiphenyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
722.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189084-68-2 | |
| Record name | 2,3,3′,4,4′,5,6-Heptabromodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189084-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3',4,4',5,6-Heptabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4,4',5,6-Heptabromodiphenyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,4',5,6-HEPTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HLW0A5E2Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




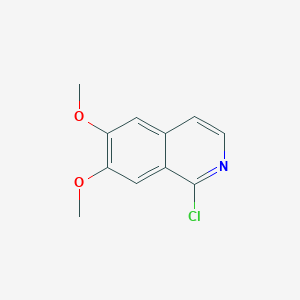
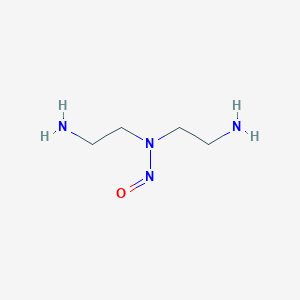

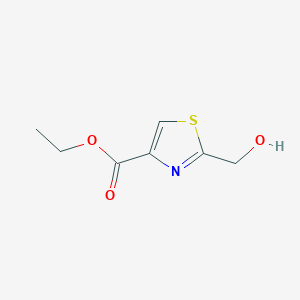

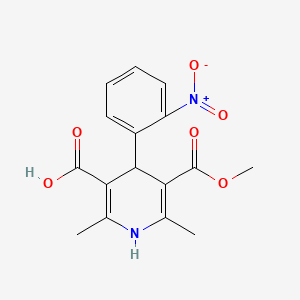

![4-Chloro-2-methylfuro[3,2-c]pyridine](/img/structure/B1354778.png)

